Toxin NT 2
Overview
Description
Synthesis Analysis
T-2–3-glucoside, a modified form of T-2 toxin, results from hydrolyzation of the corresponding parent mycotoxin and other metabolites by the intestinal microbiota, which leads to enhanced toxicity . The enzymes CYP3A4 and carboxylesterase contribute to T-2 toxin metabolism, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products .
Molecular Structure Analysis
NT-2 toxin contains total 51 bond(s); 27 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 seven-membered ring(s), 1 ten-membered ring(s), 1 eleven-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), 2 secondary .
Chemical Reactions Analysis
T-2–3-glucoside results from hydrolyzation of the corresponding parent mycotoxin and other metabolites by the intestinal microbiota, which leads to enhanced toxicity . Increasing evidence has shown that autophagy, hypoxia-inducible factors, and exosomes are involved in T-2 toxin-induced immunotoxicity .
Physical And Chemical Properties Analysis
T-2 toxin is a representative trichothecene that is widely detected in corn, wheat, and other grain feeds . T-2 toxin has stable physical and chemical properties, making it difficult to remove from food and feed .
Scientific Research Applications
Bacterial Toxins for Mucosal Vaccination
Research highlights the potential of utilizing non-toxic forms of bacterial toxins like Pseudomonas aeruginosa exotoxin A (ntPE) for mucosal vaccination. These toxins can traverse polarized epithelia in various tracts, selectively targeting macrophages and dendritic cells, suggesting a promising avenue for vaccine development (Mrsny et al., 2002).
Military and Defense Applications
Toxins have been studied for their potential as biological weapons, given their potency and the feasibility of production and delivery. Despite international bans, the military importance of toxins, including natural toxins and synthetic analogs, is significant, highlighting the need for ethical guidelines in research and development (Pitschmann & Hon, 2016).
Toxinology and Information Resources
The field of toxinology, which studies the impact of toxins produced by living organisms, is crucial for accurate interpretation and retrieval of scientific literature. This knowledge base supports the development of guidelines for studying toxins' toxicity and provides resources for researchers (Wexler et al., 2015).
Biosensors for Toxin Detection
The integration of fluorescence-based biosensors and nanomaterials has opened new pathways for detecting mycotoxins at extremely low levels. This advancement is vital for ensuring food safety and has potential applications in monitoring environmental toxins (Sharma et al., 2018).
Therapeutic Applications of Toxins
The exploration of toxins as therapeutic agents leverages their ability to impair cellular processes selectively. Research in this area has led to the development of immunotoxins and neuropeptide-toxin conjugates, particularly in the neurosciences, for targeted cell removal or modification (Lappi & Wiley, 2004).
Neuronal Pharmacology
Toxins serve as essential tools in studying the function and structure of neuronal ion channels and receptors. Their high affinity and selectivity make them invaluable in probing neuronal pharmacology, leading to a better understanding of nerve function and potential therapeutic targets (Israel et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Future efforts should be devoted to revealing the neurotoxic molecular mechanism of T-2 toxin and exploring effective therapeutic drugs to alleviate T-2 toxin-induced neurotoxicity . This work will contribute to an improved understanding of the immunotoxicity mechanism of T-2 toxin and its modified forms .
Properties
IUPAC Name |
[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c1-8-4-11-16(6-18,5-10(8)20)15(3)13(23-9(2)19)12(21)14(24-11)17(15)7-22-17/h4,10-14,18,20-21H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYVMZMEBKUDRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 15-Deacetylneosolaniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76348-84-0 | |
Record name | 15-Deacetylneosolaniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 - 173 °C | |
Record name | 15-Deacetylneosolaniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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